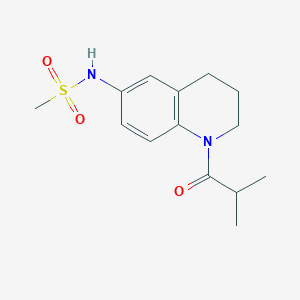
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a chemical compound used in scientific research. It possesses diverse applications, such as studying enzyme inhibition, drug discovery, and medicinal chemistry. The compound is part of the 1,2,3,4-tetrahydroisoquinoline (THIQ) family, which is known for its significant biological activities .
準備方法
The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves the following steps:
Formation of the THIQ Scaffold: The core 1,2,3,4-tetrahydroquinoline structure is synthesized using common synthetic strategies such as Pictet-Spengler reaction.
Isobutyryl Group Addition: The isobutyryl group is introduced through acylation reactions using isobutyryl chloride in the presence of a base like pyridine.
Methanesulfonamide Introduction: The methanesulfonamide group is added via sulfonylation reactions using methanesulfonyl chloride and a base such as triethylamine.
化学反応の分析
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various substituted derivatives.
科学的研究の応用
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its enzyme inhibition properties, which can be useful in understanding biological pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound inhibits enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This inhibition can modulate various biological pathways, making it a valuable tool in biochemical research.
類似化合物との比較
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is unique due to its specific structural features and biological activities. Similar compounds include:
1,2,3,4-Tetrahydroisoquinoline (THIQ): A core structure in many biologically active compounds.
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide: A closely related compound with similar applications.
These compounds share the THIQ scaffold but differ in their substituents, leading to variations in their biological activities and applications .
特性
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10(2)14(17)16-8-4-5-11-9-12(6-7-13(11)16)15-20(3,18)19/h6-7,9-10,15H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWPKGIAABFVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-4-{3-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidine-1-carbonyl}benzene-1-sulfonamide](/img/structure/B2569536.png)
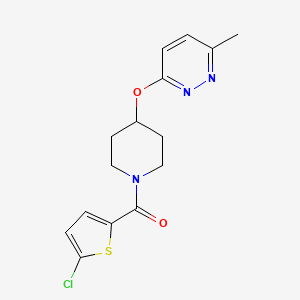
![2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d]oxazole](/img/structure/B2569538.png)
![[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate](/img/structure/B2569539.png)


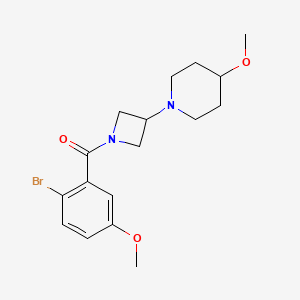
![3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide](/img/structure/B2569546.png)
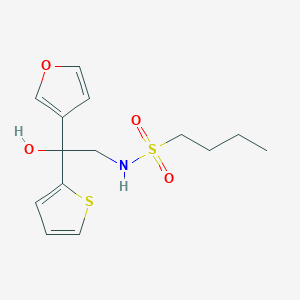
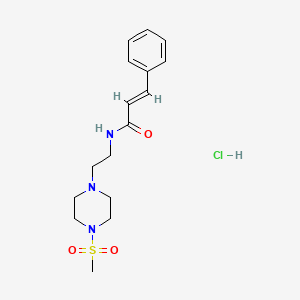
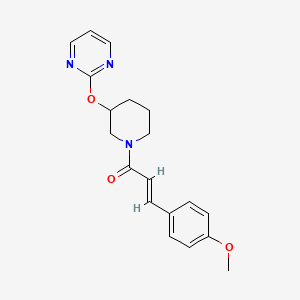
![6-(3-methoxypropyl)-4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2569550.png)
